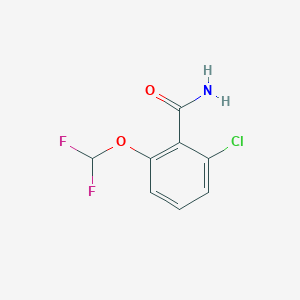
2-Chloro-6-(difluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(difluoromethoxy)benzamide is a chemical compound with the molecular formula C8H6ClF2NO2 . It has a molecular weight of 221.59 . The compound is characterized by a benzamide core, which is substituted with a chloro group at the 2nd position and a difluoromethoxy group at the 6th position .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(difluoromethoxy)benzamide is 1S/C8H6ClF2NO2/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H2,12,13) . This indicates the presence of a benzamide core with a chloro group at the 2nd position and a difluoromethoxy group at the 6th position.Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-6-(difluoromethoxy)benzamide is 278.3±40.0 °C . It has a predicted density of 1.426±0.06 g/cm3 . The pKa is predicted to be 14.77±0.50 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Tubercular Activity
A series of novel derivatives of benzamide, including structures related to 2-Chloro-6-(difluoromethoxy)benzamide, were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity with significant in vitro efficacy, highlighting their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Antiarrhythmic Activity
Research on benzamides with trifluoroethoxy ring substituents, closely related to 2-Chloro-6-(difluoromethoxy)benzamide, revealed their potential as oral antiarrhythmic agents. These compounds were effective in models of arrhythmia in mice, indicating their relevance in cardiovascular therapeutics (Banitt et al., 1977).
Development of Novel Fluorescence Probes
In the development of novel fluorescence probes for detecting reactive oxygen species, benzamide derivatives like 2-Chloro-6-(difluoromethoxy)benzamide played a crucial role. These probes were effective in differentiating highly reactive oxygen species in various biological applications, demonstrating their utility in biochemical research (Setsukinai et al., 2003).
Biological Activity Spectrum
Studies on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, related to 2-Chloro-6-(difluoromethoxy)benzamide, showed a broad spectrum of biological activities. These activities included antimycobacterial, antibacterial, antifungal, and inhibition of photosynthetic electron transport, emphasizing their diverse applicability in biological research (Imramovský et al., 2011).
GABAergic Synaptic Transmission Modulation
Research on compounds structurally similar to 2-Chloro-6-(difluoromethoxy)benzamide demonstrated their role in modulating GABAergic synaptic transmission. These findings are significant for understanding the neuropharmacological effects of similar compounds and their potential therapeutic applications (Schlichter et al., 2000).
Molecular Structure Analysis
Investigations into the crystal structure, spectral analysis, and computational modeling of chlorophenyl benzamides provided insights into the molecular characteristics of compounds like 2-Chloro-6-(difluoromethoxy)benzamide. These studies are crucial for the development and optimization of pharmaceutical agents (Demir et al., 2016).
Safety and Hazards
2-Chloro-6-(difluoromethoxy)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYYFUJPHMTPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(difluoromethoxy)benzamide | |
CAS RN |
1807261-07-9 |
Source


|
| Record name | 2-chloro-6-(difluoromethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

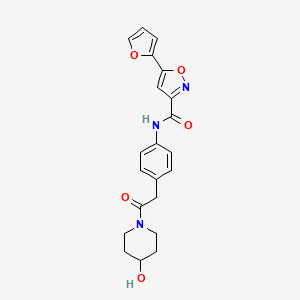
![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)


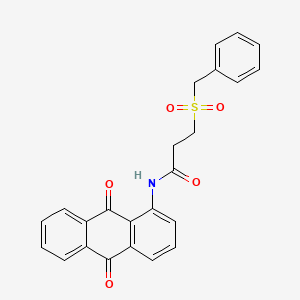
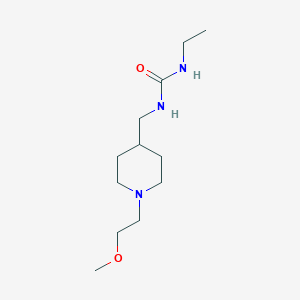

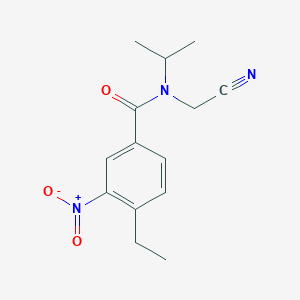
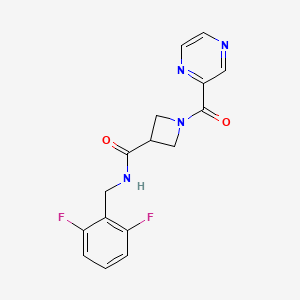

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)
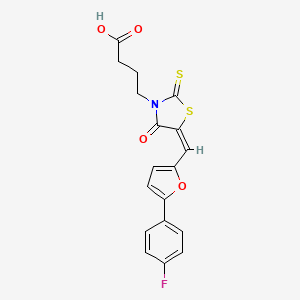
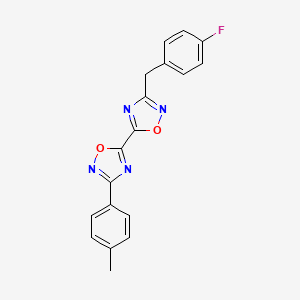
![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)